DAAO Stereospecific Oxidation for Chiral Resolution
The (2R)-isomer acts as the exclusive substrate for D-amino acid oxidase, a feature that enables its quantitative removal from racemic mixtures. In a validated process, treating racemic 6-hydroxynorleucine with DAAO selectively converts the (2R)-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the (2S)-enantiomer untouched [1]. This differential reactivity is the basis for the high-yield isolation of the (2S)-isomer.
| Evidence Dimension | Enzymatic substrate specificity |
|---|---|
| Target Compound Data | Actively oxidized by D-amino acid oxidase (DAAO) |
| Comparator Or Baseline | (2S)-2-amino-6-hydroxyhexanoic acid |
| Quantified Difference | Not applicable (binary response: substrate vs. non-substrate) |
| Conditions | DAAO from porcine kidney or Trigonopsis variabilis |
Why This Matters
This absolute stereospecificity is critical for applications requiring the use of pure enantiomers; any contamination with the (2R)-isomer in (2S)-based synthesis will be consumed by DAAO, compromising yield and purity.
- [1] Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252. View Source
